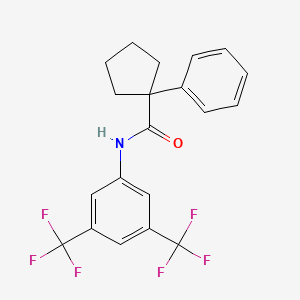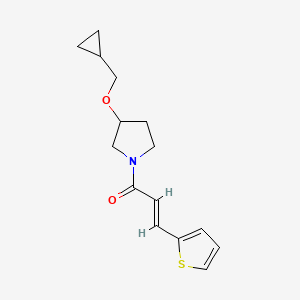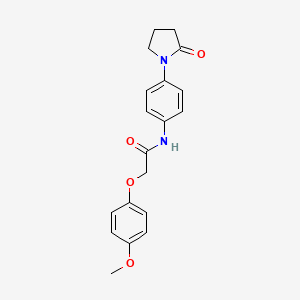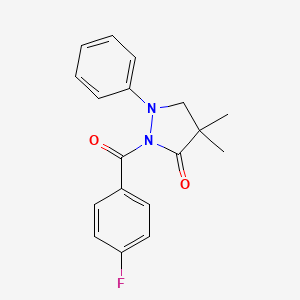
N-(3,5-Bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTF is a member of the formamide family, which has been extensively studied for their biological activities. In
Wirkmechanismus
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been found to have anti-microbial properties, which make it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-Bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound has also been shown to have low toxicity, which makes it a potential candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3,5-Bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide. One of the potential applications of this compound is in the development of new anti-inflammatory drugs. This compound has been shown to have potent anti-inflammatory properties, and further research could lead to the development of new drugs for the treatment of inflammatory diseases. Another potential application of this compound is in the development of new anti-cancer drugs. This compound has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new drugs for the treatment of cancer. In addition, further research could be conducted to improve the solubility of this compound, which would make it easier to use in various experiments.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
N-(3,5-Bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide can be synthesized using various methods, including the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with phenylcyclopentylamine in the presence of a base. Another method involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with phenylcyclopentylamine in the presence of a coupling agent. The synthesis of this compound is relatively straightforward and can be achieved in high yields.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Bis(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Eigenschaften
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F6NO/c21-19(22,23)14-10-15(20(24,25)26)12-16(11-14)27-17(28)18(8-4-5-9-18)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCSMXUNIORBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide](/img/structure/B2618993.png)
![N-(4-methylbenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2618994.png)


![ethyl 3-{[(2Z)-6-chloro-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2618997.png)
![2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol](/img/structure/B2619000.png)

![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2619005.png)


![Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2619008.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2619014.png)